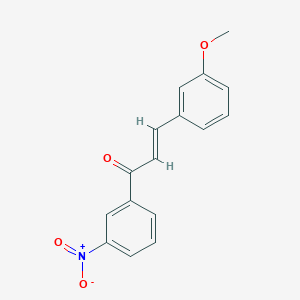

3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one

Overview

Description

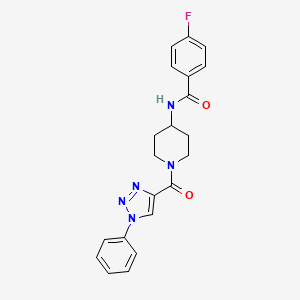

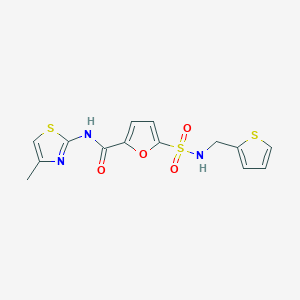

The compound “3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one” is a type of chalcone, which is a class of organic compounds with the molecular formula C15H11NO3. Chalcones consist of two aromatic rings (a methoxyphenyl group and a nitrophenyl group in this case) linked by a three-carbon α,β-unsaturated carbonyl system .

Molecular Structure Analysis

The molecular structure of this compound would consist of a methoxyphenyl group and a nitrophenyl group connected by a propenone group .Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions, including cyclization and addition reactions, due to the presence of the α,β-unsaturated carbonyl system .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy group could increase its solubility in polar solvents, while the nitro group could make it more reactive .Scientific Research Applications

Heterogeneous Reactions in Atmospheric Chemistry

Research by Liu, Wen, and Wu (2017) on coniferyl alcohol, a compound structurally related to 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one, investigated its reaction with NO3 radicals when adsorbed on silica particles. The study offers insights into the atmospheric behavior of similar methoxyphenyl compounds and their potential roles in environmental chemistry (Liu, Wen, & Wu, 2017).

Crystal Structure Analysis

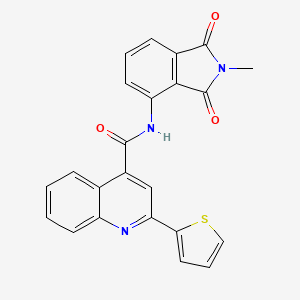

The work by Bolte, Schütz, and Bader (1996) on the crystal structures of nitro-α-methoxy-trans-chalcones provides a foundation for understanding the solid-state properties of structurally related compounds like 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one. Such studies are crucial for the design and development of new materials with specific optical or electronic properties (Bolte, Schütz, & Bader, 1996).

Synthesis and Reactivity

Research on the synthesis and reactivity of related compounds, such as the study by Putri, Soewandi, and Budiati (2019), which explored the influence of methoxy groups on chalcone derivatives, can provide valuable methodologies for synthesizing and studying the properties of 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one. Understanding the effects of substituents on reactivity and yield can guide the synthesis of novel compounds with desired properties (Putri, Soewandi, & Budiati, 2019).

Photophysical Studies

Khalid et al. (2020) conducted a study on unsymmetrical mono-carbonyl curcuminoids, which share structural similarities with 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one, particularly in terms of the presence of methoxy and nitro groups. This research, which included photophysical studies, could provide a framework for investigating the optical properties of 3-(3-Methoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one and its potential applications in materials science (Khalid et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-21-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(11-13)17(19)20/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCOZCVPNSNSKF-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325329 | |

| Record name | (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

CAS RN |

1321913-27-2 | |

| Record name | (E)-3-(3-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)

![2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide](/img/structure/B2996678.png)

![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)

![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)